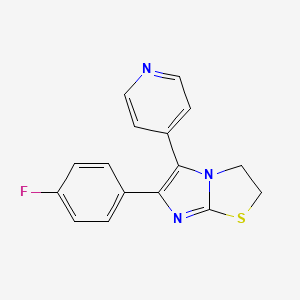

T863

Descripción general

Descripción

T863 es un potente e inhibidor selectivo de la enzima acil-CoA:diacilglicerol aciltransferasa 1 (DGAT1). Esta enzima juega un papel crucial en la síntesis de triacilglicerol, un tipo de grasa que se encuentra en el cuerpo. This compound ha sido estudiado ampliamente por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos metabólicos como la obesidad y la diabetes tipo 2 .

Aplicaciones Científicas De Investigación

T863 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de DGAT1 y sus efectos en el metabolismo de los lípidos.

Biología: Se emplea en estudios de biología celular y molecular para investigar el papel de DGAT1 en varios procesos biológicos.

Medicina: Se explora por sus posibles aplicaciones terapéuticas en el tratamiento de trastornos metabólicos como la obesidad, la diabetes tipo 2 y la enfermedad hepática grasa no alcohólica.

Industria: Se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos dirigidos al metabolismo de los lípidos

Mecanismo De Acción

T863 ejerce sus efectos uniéndose al sitio de unión del acil-CoA de DGAT1, inhibiendo así la actividad de la enzima. Esta inhibición previene la síntesis de triacilglicerol, lo que lleva a una reducción de la acumulación de grasa en las células. Los objetivos moleculares y las vías involucradas incluyen la interacción con el sitio de unión del acil-CoA y la posterior inhibición de la síntesis de triacilglicerol .

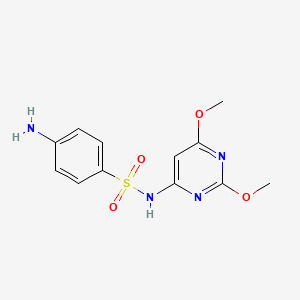

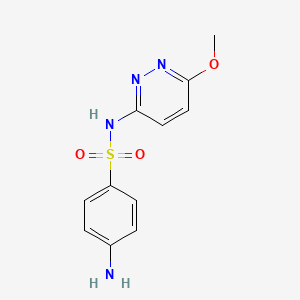

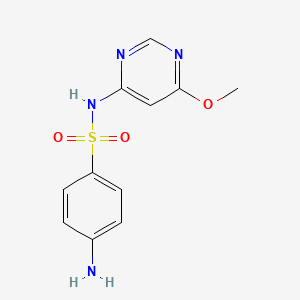

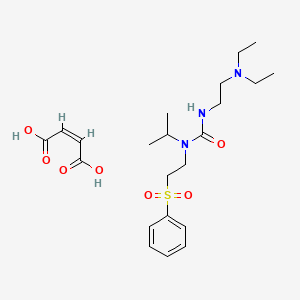

Compuestos Similares:

DGAT1IN1: Otro potente inhibidor de DGAT1, que se une más profundamente al sitio catalítico de la enzima en comparación con this compound.

A922500: Un inhibidor selectivo de DGAT1 con efectos similares en la síntesis de triacilglicerol.

Unicidad de this compound: this compound es único en su unión específica al sitio de unión del acil-CoA de DGAT1, lo que resulta en una inhibición efectiva de la síntesis de triacilglicerol. Su selectividad y potencia lo convierten en una herramienta valiosa para estudiar el metabolismo de los lípidos y desarrollar agentes terapéuticos .

Análisis Bioquímico

Biochemical Properties

T863 plays a crucial role in biochemical reactions by inhibiting DGAT1, an enzyme responsible for catalyzing the final step in triacylglycerol synthesis. This inhibition occurs through the interaction of this compound with the acyl-CoA binding site of DGAT1, effectively blocking the enzyme’s activity . This compound does not exhibit inhibitory activity against other related enzymes such as MGAT3, DGAT2, or MGAT2 . By inhibiting DGAT1, this compound reduces the synthesis of triacylglycerol in cells, which can have significant implications for lipid metabolism and energy storage .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in adipocytes (fat cells). In differentiated 3T3-L1 adipocytes, this compound enhances insulin-stimulated glucose uptake, suggesting that it may improve insulin sensitivity by inhibiting DGAT1 . This effect is likely due to the reduction in triacylglycerol synthesis, which can alter cellular lipid composition and signaling pathways. Additionally, this compound has been observed to reduce lipid accumulation in the distal small intestine of mice, mimicking the effects of genetic ablation of DGAT1 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the acyl-CoA binding site of DGAT1, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of diacylglycerol and acyl-CoA into triacylglycerol, leading to a decrease in triacylglycerol synthesis within cells . The reduction in triacylglycerol levels can influence various cellular processes, including lipid signaling, energy storage, and metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has been shown to enhance insulin-stimulated glucose uptake in adipocytes over a period of three days, indicating its sustained activity in vitro . In vivo studies have demonstrated that oral administration of this compound leads to significant weight loss, reduced serum and liver triglycerides, and improved insulin sensitivity in mice . These effects suggest that this compound remains stable and effective over extended periods in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, oral administration of this compound at a dosage of 30 mg/kg resulted in significant weight loss, reduced triglyceride levels, and improved insulin sensitivity . Higher dosages may lead to more pronounced effects, but the potential for toxic or adverse effects at high doses should be carefully monitored.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. By inhibiting DGAT1, this compound disrupts the synthesis of triacylglycerol, which can affect metabolic flux and metabolite levels within cells . This disruption can lead to changes in lipid composition, energy storage, and metabolic regulation. The inhibition of DGAT1 by this compound may also influence other metabolic pathways, such as fatty acid oxidation and glucose metabolism, through its impact on lipid signaling and energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is orally active, indicating that it can be effectively absorbed and distributed throughout the body . Once inside cells, this compound interacts with the acyl-CoA binding site of DGAT1, leading to its accumulation in lipid-rich tissues such as adipose tissue and the liver . The distribution of this compound within these tissues can affect its localization and activity, contributing to its overall therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is primarily within lipid-rich compartments, where it exerts its inhibitory effects on DGAT1 . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its activity and function, as well as its interactions with other biomolecules involved in lipid metabolism and energy regulation .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de T863 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo de pirimido[4,5-b][1,4]oxazina y la posterior funcionalización para introducir los grupos amino y ácido acético. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para lograr el producto deseado con alta pureza .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la rentabilidad, a menudo involucrando reactores de flujo continuo y sistemas automatizados para asegurar la calidad constante y la eficiencia .

Análisis De Reacciones Químicas

Tipos de Reacciones: T863 experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.

Sustitución: this compound puede experimentar reacciones de sustitución para reemplazar átomos o grupos específicos con otros

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en reacciones de sustitución

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .

Comparación Con Compuestos Similares

DGAT1IN1: Another potent inhibitor of DGAT1, which binds more deeply into the enzyme’s catalytic site compared to T863.

A922500: A selective inhibitor of DGAT1 with similar effects on triacylglycerol synthesis.

Uniqueness of this compound: this compound is unique in its specific binding to the acyl-CoA binding site of DGAT1, which results in effective inhibition of triacylglycerol synthesis. Its selectivity and potency make it a valuable tool for studying lipid metabolism and developing therapeutic agents .

Propiedades

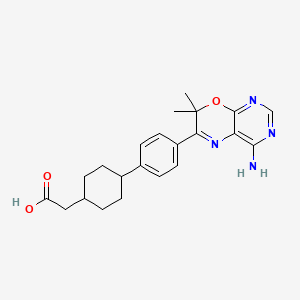

IUPAC Name |

2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-22(2)19(26-18-20(23)24-12-25-21(18)29-22)16-9-7-15(8-10-16)14-5-3-13(4-6-14)11-17(27)28/h7-10,12-14H,3-6,11H2,1-2H3,(H,27,28)(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIYMYNYUHVDPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432079 | |

| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701232-20-4 | |

| Record name | T-863 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701232204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | T-863 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF68Z8HK6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

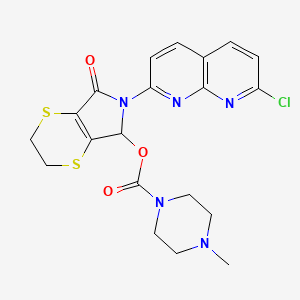

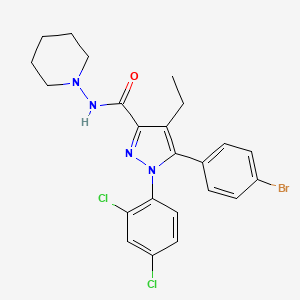

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethylphosphoryl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoate](/img/structure/B1681794.png)